

Pharmacological Profile of Dextrorphan: A Technical Guide

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Compound of Interest

Compound Name: *Dextrorphan*

Cat. No.: *B195859*

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Introduction

Dextrorphan (DXO) is the primary and pharmacologically active metabolite of dextromethorphan (DXM), a widely used antitussive agent found in numerous over-the-counter cough and cold medications.[1][2][3][4] Upon oral administration, dextromethorphan is rapidly metabolized in the liver via O-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6, to form **dextrorphan**.[2][5] **Dextrorphan** itself is a psychoactive compound of the morphinan class and contributes significantly to the pharmacological effects of its parent drug, particularly its actions as a dissociative hallucinogen at high doses.[2][6] Its distinct pharmacological profile, characterized by potent N-methyl-D-aspartate (NMDA) receptor antagonism, makes it a subject of considerable interest in neuroscience research and drug development. This document provides a comprehensive overview of the pharmacological properties of **dextrorphan**, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic profile of **dextrorphan** is complex, involving interactions with multiple receptor systems in the central nervous system. Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.

Receptor Binding Affinity

Dextrorphan exhibits a distinct binding profile, with its most potent activity at the NMDA receptor. Compared to its parent compound, dextromethorphan, **dextrorphan** is a much more potent NMDA receptor antagonist but a less active serotonin reuptake inhibitor.[\[2\]](#) It does, however, retain activity as a norepinephrine reuptake inhibitor.[\[2\]](#) The binding affinities (Ki) for various targets are summarized in the table below.

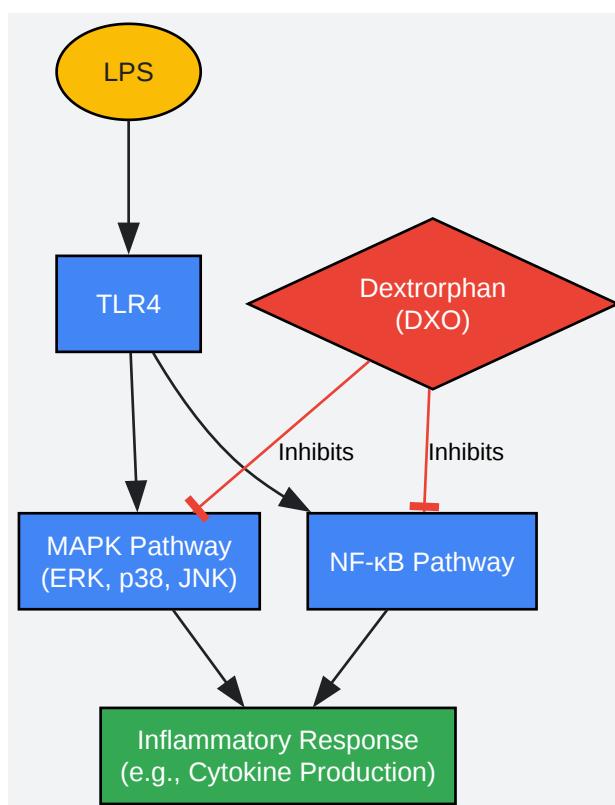
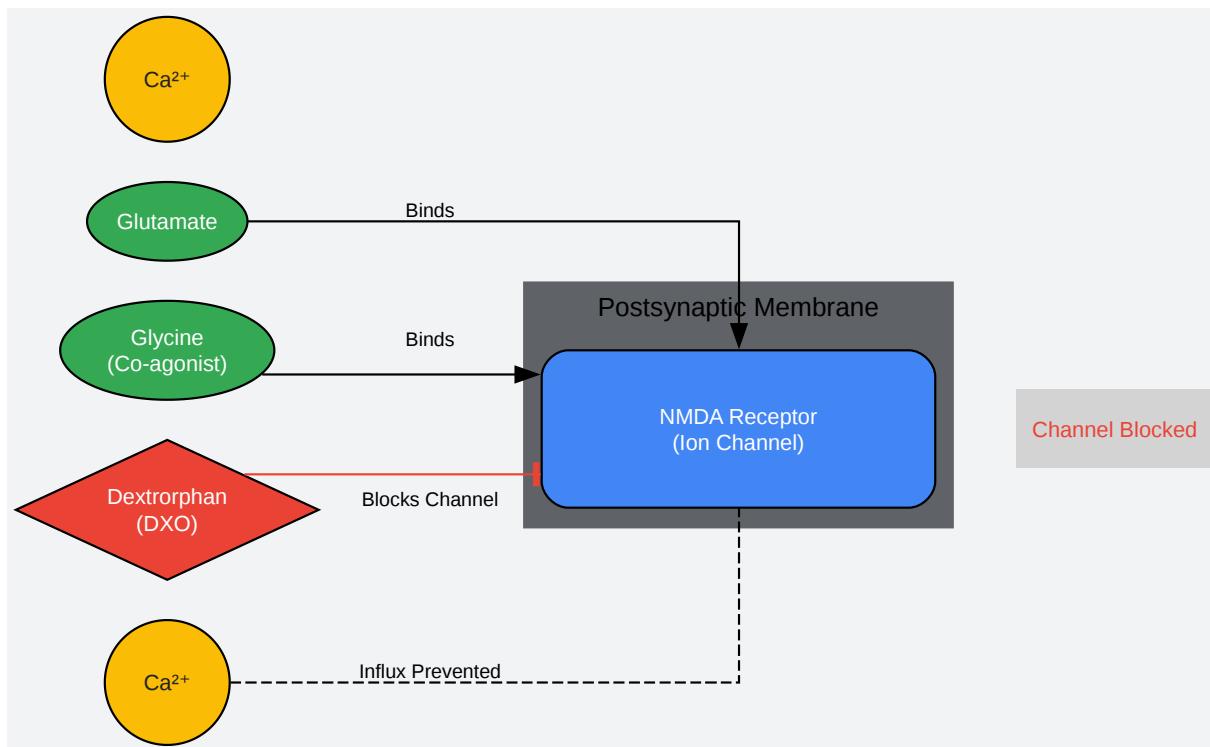
Target	Ki (nM)	Species	Reference
NMDA Receptor (MK-801 site)	486–906	Rat	[2]
Sigma-1 Receptor (σ1)	118–481	Rat	[2]
Sigma-2 Receptor (σ2)	11,325–15,582	Rat	[2]
Mu-Opioid Receptor (MOR)	420 – >1,000	Rat, Human	[2]
Delta-Opioid Receptor (DOR)	34,700	Rat	[2]
Kappa-Opioid Receptor (KOR)	5,950	Rat	[2]
Serotonin Transporter (SERT)	401–484	Rat	[2]
Norepinephrine Transporter (NET)	≥340	Rat	[2]

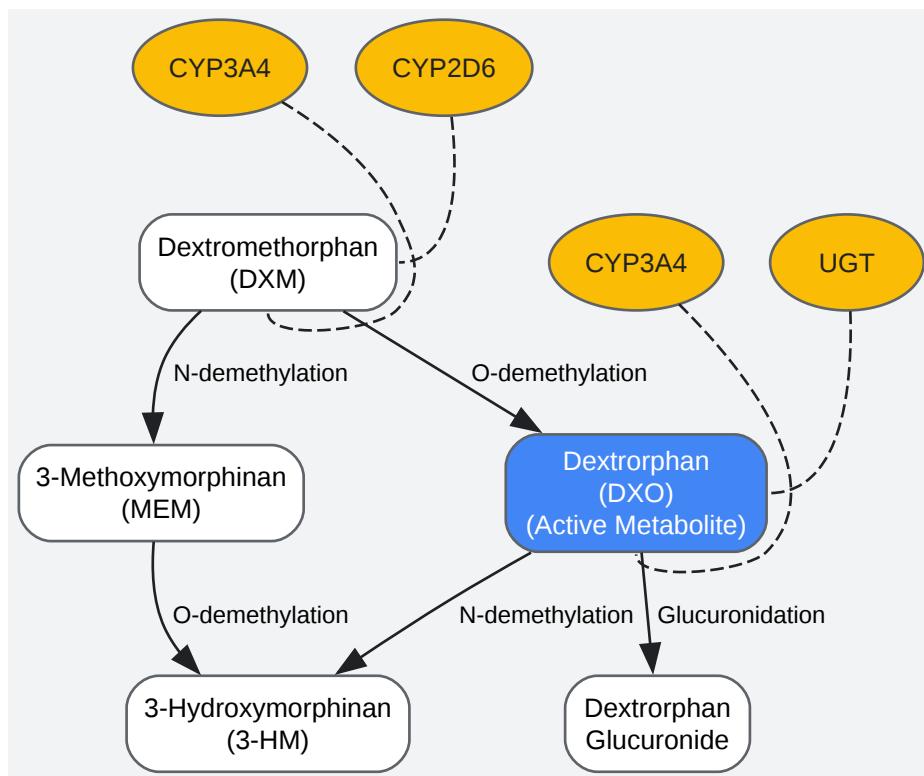
Table 1: Receptor Binding Affinities of **Dextrorphan**.

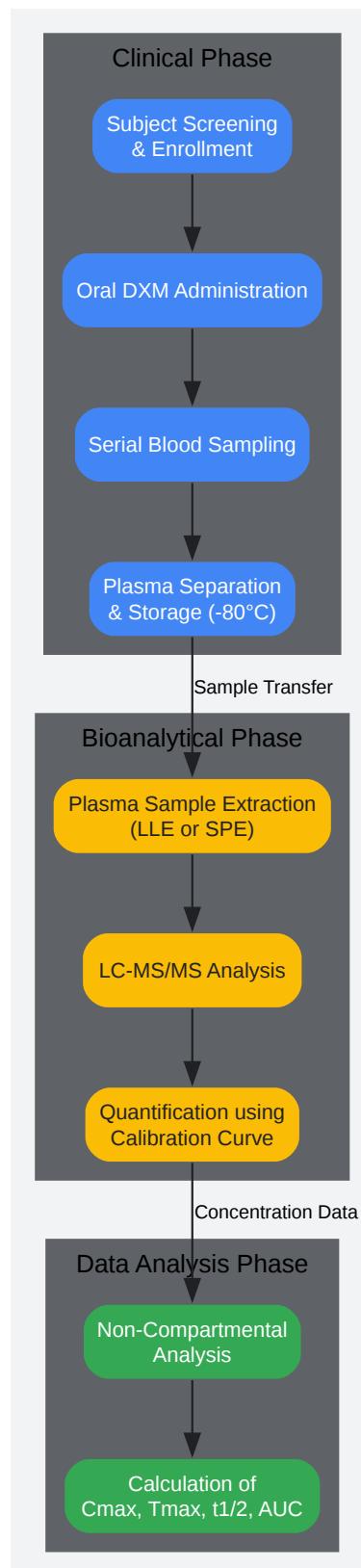
Mechanism of Action & Signaling Pathways

NMDA Receptor Antagonism **Dextrorphan** functions as a non-competitive antagonist at the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the MK-801 or PCP site.[\[7\]](#) This action blocks the influx of Ca²⁺ ions, thereby inhibiting glutamatergic neurotransmission. This is the primary mechanism underlying its dissociative and

neuroprotective effects.[\[2\]](#)[\[5\]](#) Studies comparing **dextrorphan** and the classic channel blocker MK-801 suggest that their binding sites are distinct, with **dextrorphan**'s recognition site potentially being shallower in the ion channel pore, allowing it to bind even to a closed channel. [\[8\]](#)





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